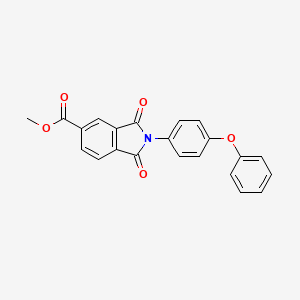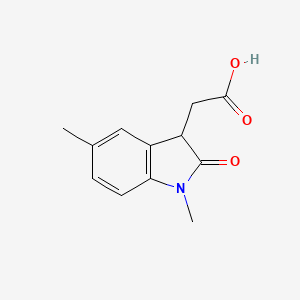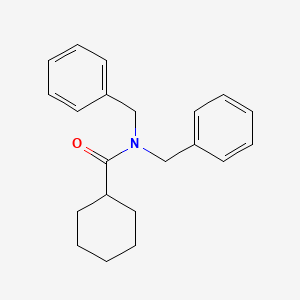
benzyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction (MCR) strategy. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in aqueous media, which is considered environmentally friendly .
Industrial Production Methods
the principles of green chemistry, such as the use of reusable catalysts and solvent-free conditions, are often applied to scale up the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of benzyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-propyl-4H-pyran-3-carboxylate
- Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
Uniqueness
Benzyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
benzyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H22N2O3/c1-3-16-9-11-18(12-10-16)21-19(13-24)22(25)28-15(2)20(21)23(26)27-14-17-7-5-4-6-8-17/h4-12,21H,3,14,25H2,1-2H3 |
InChI Key |
IUCWMOPKDOOUHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC3=CC=CC=C3)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115542.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11115543.png)
![N-(dibenzo[b,d]furan-3-yl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]acetamide (non-preferred name)](/img/structure/B11115549.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B11115550.png)
![(5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B11115562.png)
![1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B11115567.png)
![4-bromo-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)-3-nitrobenzamide](/img/structure/B11115571.png)


![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11115597.png)


![4,4'-[Oxybis(2,1-ethanediyloxy)]bis[N'-(diphenylacetyl)benzohydrazide]](/img/structure/B11115610.png)
